1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one
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Overview
Description
1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one is a heterocyclic compound that features a thiazole ring and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one typically involves the formation of the thiazole ring followed by its attachment to a cyclohexyl group and subsequent coupling with a pyrrolidinone moiety. Common synthetic routes include:
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Cyclohexyl Attachment: The thiazole ring is then reacted with cyclohexyl derivatives under conditions that promote nucleophilic substitution.
Coupling with Pyrrolidinone: The final step involves coupling the thiazole-cyclohexyl intermediate with pyrrolidinone using reagents such as coupling agents or catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives of the pyrrolidinone ring.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Thiazole derivatives, pyrrolidinone derivatives, and other heterocyclic compounds.
Uniqueness: The combination of the thiazole and pyrrolidinone rings in a single molecule provides a unique structural framework that may enhance its biological activity and specificity compared to other compounds.
Properties
IUPAC Name |
1-[4-(1,3-thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-12-2-1-8-15(12)10-3-5-11(6-4-10)17-13-14-7-9-18-13/h7,9-11H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLUPNXSVHRSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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